1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407468
InChI: InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2
SMILES:
Molecular Formula: C5H4F2IN3O2
Molecular Weight: 303.01 g/mol

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC16407468

Molecular Formula: C5H4F2IN3O2

Molecular Weight: 303.01 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole -

Specification

Molecular Formula C5H4F2IN3O2
Molecular Weight 303.01 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-3-iodo-5-nitropyrazole
Standard InChI InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2
Standard InChI Key LALYGSTXMJASOP-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1I)CC(F)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole features a five-membered pyrazole ring with three distinct substituents:

  • 2,2-Difluoroethyl Group: Attached to the nitrogen atom at position 1, this substituent enhances lipophilicity and metabolic stability.

  • Iodine Atom: Located at position 3, iodine introduces steric bulk and polarizability, facilitating electrophilic substitution reactions.

  • Nitro Group: Positioned at carbon 5, the nitro group (NO2-\text{NO}_2) contributes to electron-withdrawing effects, modulating the compound’s reactivity.

The spatial arrangement of these groups is critical for intermolecular interactions. Computational studies suggest that the nitro group’s orientation influences hydrogen-bonding potential, while the difluoroethyl group adopts a gauche conformation to minimize steric clashes. The canonical SMILES representation (C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I\text{C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I}) further clarifies the connectivity and stereoelectronic landscape.

Synthesis and Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves multi-step protocols, as outlined below:

Table 1: Key Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1Pyrazole Ring FormationHydrazine + 1,3-Dicarbonyl CompoundConstruct the heterocyclic core
2NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Introduce nitro group at position 5
3IodinationI2/H2O2\text{I}_2/\text{H}_2\text{O}_2Substitute hydrogen with iodine
4Difluoroethylation2,2-Difluoroethyl Iodide + BaseAttach difluoroethyl group at N1

Step 1: The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Step 2: Nitration employs a mixed acid system (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) to regioselectively install the nitro group.
Step 3: Iodination uses iodine and hydrogen peroxide in a radical-mediated process, favoring position 3 due to electron-deficient aromatic systems.
Step 4: Nucleophilic substitution with 2,2-difluoroethyl iodide introduces the fluorinated side chain, typically under basic conditions (e.g., K2_2CO3_3).

Industrial-scale production often employs continuous flow reactors to enhance yield (reported 68–72%) and purity (>95%).

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/RangeMethod of Determination
Melting Point145–148°CDifferential Scanning Calorimetry
Solubility22 mg/mL in DMSOUV-Vis Spectroscopy
LogP (Partition Coefficient)2.3 ± 0.1Shake-Flask Method
StabilityStable under inert atmosphereAccelerated Stability Testing

The compound exhibits moderate solubility in polar aprotic solvents like DMSO but is poorly soluble in water (<1 mg/mL). Its logP value reflects balanced hydrophobicity, ideal for membrane permeability in biological systems. Stability studies indicate decomposition under prolonged UV exposure, necessitating storage in amber vials.

Reactivity and Functional Transformations

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole participates in diverse reactions:

  • Nucleophilic Substitution: The iodine atom undergoes displacement with amines or thiols, forming C–N or C–S bonds.

  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) reduces the nitro group to an amine, yielding 1-(2,2-difluoroethyl)-3-iodo-5-amino-1H-pyrazole.

  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids replace iodine, enabling aryl/heteroaryl diversification.

These transformations are pivotal for generating derivatives with tailored properties. For example, nitro-to-amine conversion enhances hydrogen-bonding capacity, while cross-coupling expands structural diversity for drug discovery.

Biological Activity and Mechanistic Insights

In vitro studies highlight the compound’s potential as a kinase inhibitor, with IC50_{50} values in the low micromolar range against tyrosine kinases. The difluoroethyl group enhances binding to hydrophobic pockets, while the nitro group participates in charge-transfer interactions with catalytic lysine residues.

Table 3: Biological Activity Profile

TargetAssay TypeResult (IC50_{50})Significance
EGFR KinaseFluorescence Polarization1.8 µMPotential anticancer agent
CYP3A4Microsomal Assay>50 µMLow risk of drug-drug interactions
Herbicidal ActivityArabidopsis ModelEC50_{50} = 12 µMAgrochemical applications

The compound’s herbicidal activity stems from disruption of acetolactate synthase (ALS), a target in plant amino acid biosynthesis.

Applications in Scientific Research

Medicinal Chemistry

Derivatives of this compound are explored as:

  • Anticancer Agents: EGFR kinase inhibition suppresses tumor proliferation in breast cancer cell lines (MCF-7).

  • Antimicrobials: Nitro group reduction yields amines active against Gram-positive bacteria (MIC = 4–8 µg/mL).

Material Science

The iodine atom’s polarizability enables use in nonlinear optical (NLO) materials. Hyper-Rayleigh scattering studies reveal a first hyperpolarizability (β\beta) of 45 × 1030^{-30} esu, comparable to urea.

Agrochemical Development

As a protox inhibitor, the compound induces oxidative stress in weeds, showing efficacy against Amaranthus retroflexus at 10 ppm.

Comparison with Structural Analogues

Table 4: Comparative Analysis with Analogues

CompoundKey DifferenceslogPBiological Activity (IC50_{50})
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazoleLacks iodine substituent1.93.2 µM (EGFR)
3-Iodo-5-nitro-1H-pyrazoleLacks difluoroethyl group1.1>50 µM (EGFR)
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazoleLacks nitro group2.5Inactive

The trifunctional substitution in 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole synergistically enhances target affinity and pharmacokinetic properties.

Future Research Directions

  • Derivative Libraries: Combinatorial synthesis of Suzuki-coupled analogues to optimize kinase selectivity.

  • Mechanistic Studies: Elucidate the role of fluorine atoms in protein-ligand binding via X-ray crystallography.

  • Toxicology Profiling: Assess chronic toxicity in rodent models to advance agrochemical applications.

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